molecular formula C18H16O8Pb B14278505 Bis(acetyloxy)[bis(benzoyloxy)]plumbane CAS No. 163316-21-0

Bis(acetyloxy)[bis(benzoyloxy)]plumbane

Cat. No.: B14278505
CAS No.: 163316-21-0
M. Wt: 567 g/mol
InChI Key: HEALOSLLOPKTMU-UHFFFAOYSA-J
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Description

Bis(acetyloxy)[bis(benzoyloxy)]plumbane is an organolead compound featuring a central lead (Pb) atom coordinated by two acetyloxy (CH₃COO⁻) and two benzoyloxy (C₆H₅COO⁻) ligands. Organolead compounds are historically significant in materials science and catalysis, though their use is constrained by lead’s toxicity .

Properties

CAS No.

163316-21-0

Molecular Formula

C18H16O8Pb

Molecular Weight

567 g/mol

IUPAC Name

[diacetyloxy(benzoyloxy)plumbyl] benzoate

InChI

InChI=1S/2C7H6O2.2C2H4O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;2*1-2(3)4;/h2*1-5H,(H,8,9);2*1H3,(H,3,4);/q;;;;+4/p-4

InChI Key

HEALOSLLOPKTMU-UHFFFAOYSA-J

Canonical SMILES

CC(=O)O[Pb](OC(=O)C)(OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

    Synthetic Routes:
    • One common synthetic route involves the reaction of lead acetate with benzoyl chloride in the presence of a base (such as pyridine or triethylamine).
    • The reaction proceeds as follows:

       \  

Comparison with Similar Compounds

Table 1: Key Organolead Compounds and Structural Features

CAS No. Compound Name (IUPAC) Molecular Formula Substituents Notable Properties (Inferred)
Target Compound This compound C₁₈H₁₆O₈Pb 2 acetyloxy, 2 benzoyloxy Moderate stability; mixed ligand reactivity
[56267-89-1] Triethyl(benzoyloxy)plumbane C₁₅H₂₂O₂Pb 3 ethyl, 1 benzoyloxy Lower stability due to ethyl groups
[62560-48-9] Bis(acetylthio)dimethylplumbane C₄H₈S₂Pb 2 acetylthio, 2 methyl Higher reactivity (thioester ligands)
[22515-48-6] Dimethylbis(methacryloyloxy)plumbane C₁₀H₁₆O₄Pb 2 methacryloyloxy, 2 methyl Polymerization potential
[54338-54-4] Benzyl(trimethyl)plumbane C₁₀H₁₆Pb 1 benzyl, 3 methyl Volatile; limited thermal stability

Ligand Effects on Stability and Reactivity

  • Acetyloxy vs. However, the aromatic benzoyloxy groups may enhance thermal stability due to conjugation .
  • Thioester vs. Ester Ligands : Bis(acetylthio)dimethylplumbane ([62560-48-9]) replaces oxygen with sulfur in the acetyl groups, increasing nucleophilic reactivity but reducing oxidative stability compared to the target compound .
  • Methacryloyloxy Ligands: Dimethylbis(methacryloyloxy)plumbane ([22515-48-6]) contains polymerizable methacrylate groups, suggesting applications in cross-linked materials, unlike the non-polymerizable acetyloxy/benzoyloxy ligands in the target compound .

Toxicity and Environmental Impact

All organolead compounds exhibit significant toxicity, but substituents modulate bioavailability. Benzoyloxy groups’ lipophilicity may enhance bioaccumulation in the target compound compared to smaller ligands like acetyloxy. Conversely, methyl or ethyl substituents (e.g., [54338-54-4]) increase volatility, raising inhalation risks .

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